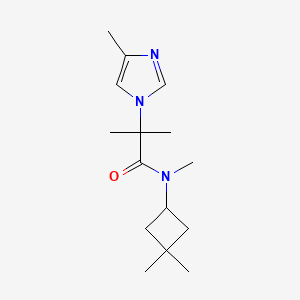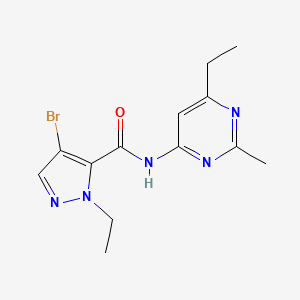![molecular formula C17H26N2O3S B7449530 (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol](/img/structure/B7449530.png)
(1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays an important role in the development and activation of B cells, and its inhibition has been shown to be effective in the treatment of various B cell malignancies.
Aplicaciones Científicas De Investigación
(1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol has been shown to inhibit BTK activity and induce apoptosis (programmed cell death) in B cells, leading to tumor regression. (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol has also been shown to enhance the activity of other anti-cancer drugs, such as venetoclax and rituximab, in these models.
Mecanismo De Acción
BTK is a key signaling molecule in the B cell receptor (BCR) pathway, which is essential for B cell survival and proliferation. Upon activation of the BCR, BTK is recruited to the cell membrane and phosphorylates downstream targets, leading to activation of various signaling pathways. (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inducing apoptosis in B cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol has also been shown to modulate immune function in preclinical models. Specifically, (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to enhance the production of anti-inflammatory cytokines such as IL-10. (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol has also been shown to inhibit the activation of T cells, which play a key role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol is its high potency and selectivity for BTK, which allows for effective inhibition of B cell signaling at low concentrations. However, one limitation of (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol is its relatively short half-life, which may require frequent dosing in vivo. Additionally, (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol. One area of interest is the development of combination therapies that incorporate (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol with other anti-cancer drugs, such as venetoclax or rituximab. Another area of interest is the exploration of (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol's effects on other immune cell types, such as dendritic cells or macrophages. Finally, further preclinical and clinical studies will be needed to determine the safety and efficacy of (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol in humans, and to identify potential biomarkers that can predict response to therapy.
Métodos De Síntesis
The synthesis of (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol involves several steps, including the reaction of 4-bromoaniline with 1,4-benzenedisulfonyl chloride to form 4-bromo-1,2-benzenedisulfonamide, which is then reacted with (1S,2R)-cis-1-amino-2-indanol to form (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol. The overall yield of the synthesis is around 15%, and the purity of the final product is typically greater than 95%.
Propiedades
IUPAC Name |
(1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c20-17-6-2-1-5-14(17)13-18-15-7-9-16(10-8-15)23(21,22)19-11-3-4-12-19/h7-10,14,17-18,20H,1-6,11-13H2/t14-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHDTOVCUVKSIU-PBHICJAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CNC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CNC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[9-(Dimethylamino)-3-azaspiro[5.5]undecan-3-yl]-(5-propan-2-ylpyridin-2-yl)methanone](/img/structure/B7449447.png)
![5-chloro-N-[(4-methylmorpholin-2-yl)methyl]-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7449449.png)
![2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid](/img/structure/B7449461.png)
![1-[2-(1-Hydroxycyclopentyl)acetyl]pyrrolidine-3-sulfonamide](/img/structure/B7449480.png)
![4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid](/img/structure/B7449485.png)
![5-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449489.png)

![2-[3-[[2-(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B7449499.png)
![1-(2-Methylpropyl)-3-[3-(triazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one](/img/structure/B7449505.png)
![6-[[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]amino]-N-ethylpyridine-3-carboxamide](/img/structure/B7449515.png)

![1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]quinolin-4-one](/img/structure/B7449546.png)
![2-tert-butyl-N-methyl-N-(pyrazin-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B7449554.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7449558.png)